molecular formula C7H9BrN2O B2929593 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone CAS No. 925180-03-6

1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B2929593
CAS No.: 925180-03-6
M. Wt: 217.066
InChI Key: NIHSNRPCAWRVHZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone can be synthesized through a multi-step process involving the bromination of 1-ethyl-1H-pyrazole followed by acylation. The general synthetic route involves:

    Bromination: The starting material, 1-ethyl-1H-pyrazole, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane to introduce the bromine atom at the 4-position of the pyrazole ring.

    Acylation: The brominated intermediate is then subjected to acylation using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products:

  • Substitution reactions yield various substituted pyrazole derivatives.
  • Reduction reactions yield the corresponding alcohol.
  • Oxidation reactions yield the corresponding carboxylic acid.

Scientific Research Applications

1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

  • 1-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)ethanone
  • 1-(4-Methyl-1-ethyl-1H-pyrazol-3-yl)ethanone
  • 1-(4-Fluoro-1-ethyl-1H-pyrazol-3-yl)ethanone

Comparison: 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, or methyl groups, which can affect the compound’s chemical properties and interactions with biological targets.

Properties

IUPAC Name

1-(4-bromo-1-ethylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-3-10-4-6(8)7(9-10)5(2)11/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHSNRPCAWRVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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